Benzeneethanol, 2-ethenyl-

Descripción general

Descripción

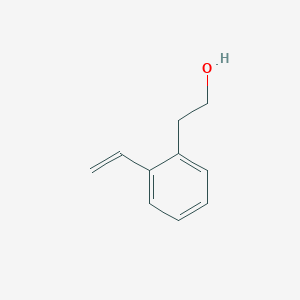

Benzeneethanol, 2-ethenyl-, also known as 2-ethenylphenylethanol, is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with an ethenyl group and an ethanol group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzeneethanol, 2-ethenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with cinnamyl bromide in the presence of a catalyst such as tin (II) chloride dihydrate and potassium iodide in acetone at room temperature . This method is known for its high yield and selectivity.

Industrial Production Methods: Industrial production of Benzeneethanol, 2-ethenyl-, often involves large-scale chemical reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: Benzeneethanol, 2-ethenyl-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 2-ethenylphenylethanol.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Benzeneethanol, 2-ethenyl-, also known as 2-ethenyl-benzeneethanol, is a chemical compound that has applications in scientific research and various industries. It contains both an aromatic ring (benzene) and an alkene (ethenyl) functional group.

Scientific Research Applications

Benzeneethanol, 2-ethenyl-, is used in scientific research for studying organic synthesis. The presence of the ethenyl group makes it a reactive site for further functionalization reactions, enabling the synthesis of more complex organic molecules.

Industrial Applications

Benzeneethanol is used across various industries. It is used as a fragrance ingredient, preservative, and solvent in cosmetics such as shampoos, cleansing products, eye makeup, skin care products, and hair care products . It is also used as an odor agent in cleaning and washing products, paints, lacquers, varnishes, surface treatment, paper products, and room and car deodorizers . Benzeneethanol is also found in e-cigarette liquids .

Biological Activities

Benzeneethanol exhibits antimicrobial properties, making it a suitable candidate for use in cosmetics and food preservation. It also acts as a metabolite in certain fungi and plants, contributing to their growth regulation and defense mechanisms.

Safety Considerations

Mecanismo De Acción

The mechanism of action of Benzeneethanol, 2-ethenyl-, involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell wall synthesis and protein function in microorganisms .

Comparación Con Compuestos Similares

Phenylethyl alcohol: Similar structure but lacks the ethenyl group.

Benzyl alcohol: Contains a benzene ring with a hydroxymethyl group instead of an ethanol group.

Cinnamyl alcohol: Contains a benzene ring with a propenyl group instead of an ethenyl group.

Uniqueness: Benzeneethanol, 2-ethenyl-, is unique due to the presence of both an ethenyl group and an ethanol group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .

Actividad Biológica

Benzeneethanol, commonly known as 2-phenylethanol, is an organic compound with the chemical formula C8H10O. It is a colorless liquid with a pleasant floral odor and is widely used in the fragrance and flavor industries. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties and metabolic pathways in humans and other organisms.

- Molecular Formula: C8H10O

- Molecular Weight: 122.16 g/mol

- CAS Number: 60-12-8

- EC Number: 200-456-2

Benzeneethanol is naturally found in various essential oils, including rose and jasmine, contributing to its use in perfumes and cosmetics .

Antimicrobial Properties

Benzeneethanol exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its effectiveness is attributed to its ability to disrupt biomembranes, which has been linked to its bacteriostatic activity. Research indicates that derivatives of benzeneethanol can partition into bacterial membranes, significantly affecting their structure and function .

Table 1: Antimicrobial Efficacy of Benzeneethanol Derivatives

| Compound | Target Organism | Efficacy |

|---|---|---|

| 2-Phenylethanol | Staphylococcus aureus | High |

| Phenylacetic acid | Escherichia coli | Moderate |

| Phenyllactic acid | Candida albicans | High |

The bacteriostatic activity of benzeneethanol derivatives correlates positively with their ability to partition into biomembranes .

Metabolism and Excretion

In mammals, benzeneethanol is metabolized primarily to phenylacetic acid. In humans, it is excreted in urine as phenylacetylglutamine. A study involving radiolabeled benzeneethanol showed rapid absorption through the skin, with significant amounts appearing in urine within hours of topical application .

Table 2: Metabolic Pathways of Benzeneethanol

| Metabolite | Excretion Method | Percentage of Dose |

|---|---|---|

| Phenylacetylglutamine | Urine | 4.1% |

| Phenylacetic acid | Urine | 2.7% |

Toxicity Studies

Toxicological assessments indicate that benzeneethanol has low toxicity levels based on animal studies. The LD50 values vary across species but suggest a relatively safe profile for dermal exposure:

Table 3: LD50 Values for Benzeneethanol

| Species | LD50 (mg/kg bw) |

|---|---|

| Rats | >5000 |

| Rabbits | 2535 |

| Guinea Pigs | 6010–12020 |

In a study on dermal exposure, signs of toxicity included erythema and tremors at higher doses, but no severe effects were observed at lower concentrations .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of benzeneethanol against various pathogens. Results indicated significant inhibition of Staphylococcus aureus growth at concentrations as low as 0.5% .

- Toxicological Assessment : A human health tier II assessment revealed that benzeneethanol applied topically showed rapid absorption and minimal systemic toxicity, primarily excreting metabolites through urine without adverse effects noted in subjects .

Propiedades

IUPAC Name |

2-(2-ethenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRGLPUTGCWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622788 | |

| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-94-3 | |

| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.